Siponimod
Overview
Description
Siponimod is a complex organic compound known for its unique structural properties and potential applications in various fields, including pharmaceuticals and chemical research. This compound features a combination of azetidine and carboxylic acid functional groups, along with a trifluoromethyl group, which contributes to its distinct chemical behavior.
Preparation Methods
The synthesis of Siponimod involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One of the known methods includes the following steps :
Formation of the intermediate: The initial step involves the reaction of 4-cyclohexyl-3-trifluoromethyl-benzyl alcohol with an appropriate reagent to form the benzyloxyimino intermediate.
Ethylation: The intermediate is then subjected to ethylation using ethylating agents under controlled conditions to introduce the ethyl group.
Azetidine ring formation: The azetidine ring is formed through a cyclization reaction involving the intermediate and suitable cyclizing agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Siponimod undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler components.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Siponimod has several scientific research applications, including:
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural properties and biological activity.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules and is used in various chemical reactions to study reaction mechanisms and pathways.
Biological Studies: The compound is used in biological research to explore its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the development of new materials and chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Siponimod involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Siponimod can be compared with similar compounds based on its structural features and chemical behavior. Similar compounds include:
Azetidine derivatives: Compounds with azetidine rings and various substituents, which may exhibit similar reactivity and applications.
Carboxylic acid derivatives: Compounds with carboxylic acid functional groups, which can undergo similar chemical reactions and have comparable biological activity.
Trifluoromethyl compounds:
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[4-[N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYPELVXPAIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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